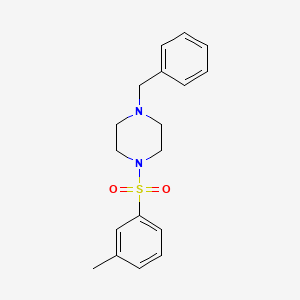

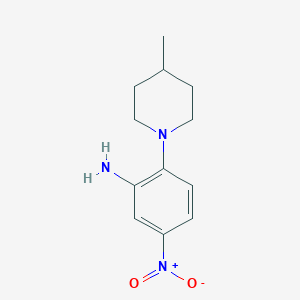

1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

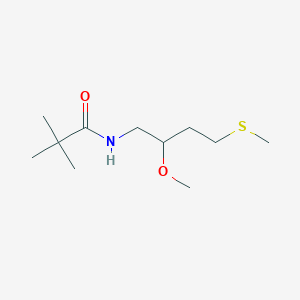

1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. These compounds are often synthesized through nucleophilic substitution reactions and are characterized by their unique molecular structures, which can be confirmed using various analytical techniques such as X-ray crystallography, EI-MS, IR, and NMR spectral analysis .

Synthesis Analysis

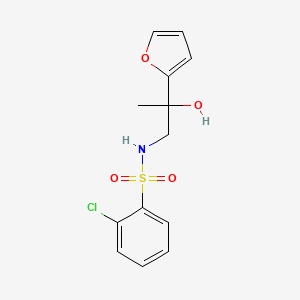

The synthesis of piperazine derivatives typically involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines. These intermediates are then reacted with activated molecules, such as 2-furyl(1-piperazinyl)methanone, in the presence of a base like K2CO3 to form the desired piperazine derivatives . In some cases, the synthesis may also involve the reaction of piperazine with benzenesulfonyl chloride to produce benzenesulfonyl piperazine derivatives . The synthesis process is crucial for the preparation of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often investigated using X-ray crystallography. This technique reveals that the piperazine ring typically adopts a chair conformation, and the geometry around the sulfonyl group (S atom) is distorted tetrahedral. The crystallographic studies provide detailed information about the cell parameters, space group, and intermolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, which are fundamental to their synthesis. The reactivity of these compounds can be influenced by different substituents on the piperazine ring and the nature of the sulfonyl group. The presence of electron-withdrawing or electron-donating groups can affect the chemical behavior and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of different functional groups, like the sulfonyl group, can significantly influence these properties. Analytical techniques like EI-MS, IR, and NMR are used to confirm the structure and purity of the synthesized compounds. Additionally, the specific activities of radioiodinated piperazine derivatives can be measured, providing insights into their potential use in medical applications .

Scientific Research Applications

Metabolism in Antidepressant Development

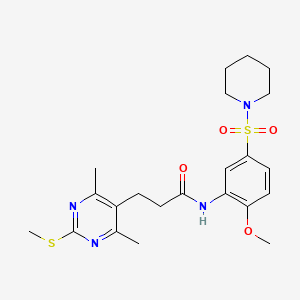

1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is structurally related to compounds used in the development of antidepressants. A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, highlighting the role of various cytochrome P450 enzymes in its oxidative metabolism. This research provides insight into the metabolic pathways and potential interactions of similar compounds, including 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine (Hvenegaard et al., 2012).

Inhibition of Enzymes Related to Neurological Disorders

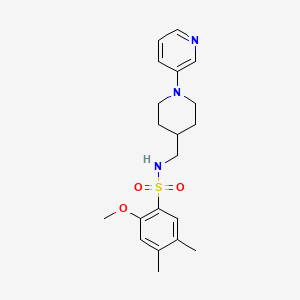

Compounds structurally related to 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine have been studied for their inhibitory effects on enzymes linked to neurological disorders. Lolak et al. (2020) examined benzenesulfonamides with piperazine structures for their inhibition of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, making these compounds relevant for therapeutic research (Lolak et al., 2020).

Anti-Cancer Properties

The structure of 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine is similar to derivatives studied for anti-cancer properties. Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting breast cancer cell proliferation, indicating potential therapeutic applications in oncology (Kumar et al., 2007).

Antibacterial and Antifungal Applications

Research by Shroff et al. (2022) and Hussain et al. (2017) explores the antibacterial and antifungal potentials of piperazine derivatives. These studies suggest that compounds like 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine could be valuable in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Shroff et al., 2022); (Hussain et al., 2017).

Antidiabetic and Anti-Alzheimer's Potential

Compounds structurally similar to 1-Benzyl-4-(3-methylbenzenesulfonyl)piperazine have been identified as potential treatments for type 2 diabetes and Alzheimer's disease. Abbasi et al. (2018) synthesized 2-furoic piperazide derivatives showing inhibitory effects against enzymes relevant to these diseases, providing a basis for further exploration in this area (Abbasi et al., 2018).

properties

IUPAC Name |

1-benzyl-4-(3-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-16-6-5-9-18(14-16)23(21,22)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHTVJXYVMHYFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(m-tolylsulfonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)

![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)